N-hydroxy-2-oxopropanimidoyl chloride N-hydroxy-2-oxopropanimidoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14289590
InChI: InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3
SMILES:
Molecular Formula: C3H4ClNO2
Molecular Weight: 121.52 g/mol

N-hydroxy-2-oxopropanimidoyl chloride

CAS No.:

Cat. No.: VC14289590

Molecular Formula: C3H4ClNO2

Molecular Weight: 121.52 g/mol

* For research use only. Not for human or veterinary use.

N-hydroxy-2-oxopropanimidoyl chloride -

Specification

Molecular Formula C3H4ClNO2
Molecular Weight 121.52 g/mol
IUPAC Name N-hydroxy-2-oxopropanimidoyl chloride
Standard InChI InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3
Standard InChI Key KCMDLQKACKNGMB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(=NO)Cl

Introduction

Structural and Chemical Properties of N-Hydroxy-2-Oxopropanimidoyl Chloride

N-Hydroxy-2-oxopropanimidoyl chloride belongs to the class of imidoyl chlorides, featuring a reactive chlorinated imine group adjacent to a ketone and a hydroxylamine moiety. Its molecular formula is C₃H₄ClNO₂, with a molecular weight of 137.52 g/mol. Key spectral data include:

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 8.80 (br s, 1H, -OH), 2.51 (s, 3H, -CH₃) .

  • ¹³C NMR (75 MHz, CDCl₃): δ 189.1 (C=O), 140.5 (C=N), 26.0 (-CH₃) .

  • IR (neat): Strong absorption bands at 1763 cm⁻¹ (C=O stretch) and 3331 cm⁻¹ (N–OH stretch) .

The compound’s reactivity stems from the electrophilic chlorine atom and the tautomerism between the imidoyl chloride and oxime forms.

Physicochemical Properties

PropertyValueSource
Density1.58 g/cm³
Boiling Point269.4°C at 760 mmHg
Flash Point116.7°C
SolubilitySoluble in THF, CHCl₃

Synthesis and Optimization

Two-Step Synthesis from Ethyl Acetoacetate

The most efficient route involves a two-step process :

Step 1: Synthesis of (E)-2-Oxopropanal Oxime
Ethyl acetoacetate is treated with KOH and sodium nitrite in aqueous H₂SO₄ to yield (E)-2-oxopropanal oxime (88% yield).

Step 2: Chlorination with N-Chlorosuccinimide (NCS)
The oxime intermediate is reacted with NCS in chloroform at 50°C, catalyzed by pyridine, to afford N-hydroxy-2-oxopropanimidoyl chloride in 66% yield .

Reaction Optimization

Key parameters for maximizing yield include:

  • Temperature: 50°C for optimal chlorination efficiency.

  • Catalyst: Pyridine (0.2 eq) to neutralize HCl byproducts.

  • Solvent: Chloroform ensures high solubility of NCS and intermediates .

Applications in Organic Synthesis

Thiocyanate Synthesis

N-Hydroxy-2-oxopropanimidoyl chloride reacts with thiols (e.g., benzyl mercaptan) in the presence of triethylamine, followed by (diethylamino)sulfur trifluoride (DAST), to yield thiocyanates (6a–6n) with >80% efficiency :

3 + RSHEt₃N, THFIntermediateDASTRSCN\text{3 + RSH} \xrightarrow{\text{Et₃N, THF}} \text{Intermediate} \xrightarrow{\text{DAST}} \text{RSCN}

Cyanamides via Nucleophilic Substitution

Reaction with primary or secondary amines (e.g., aniline) produces cyanamides (5a–5k) under mild basic conditions (K₂CO₃/MeOH) :

3 + R₂NHK₂CO₃R₂N–C≡N\text{3 + R₂NH} \xrightarrow{\text{K₂CO₃}} \text{R₂N–C≡N}

Comparative Analysis of Derivatives

DerivativeYield (%)Application
Thiocyanate (6a)93Agrochemical intermediates
Cyanamides (5c)84Pharmaceutical precursors

Recent Advances and Future Directions

Recent studies emphasize its role in cyanide-free syntheses, aligning with green chemistry principles. Ongoing research explores its utility in:

  • Heterometallic complexes: For catalytic applications .

  • Antifungal agents: As intermediates in piperidinecarboxylic acid derivatives .

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